molecular formula C12H21NO5 B063603 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid CAS No. 182287-49-6

2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Cat. No.: B063603
CAS No.: 182287-49-6
M. Wt: 259.3 g/mol
InChI Key: MAJWUTNRLZHCBX-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the tetrahydropyran ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydroxy acid or an aldehyde.

    Coupling reaction: The protected amino group and the tetrahydropyran ring are coupled using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or the tetrahydropyran ring, potentially yielding alcohols or reduced ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is used as an intermediate in the synthesis of peptides and other complex molecules. Its Boc-protected amino group allows for selective deprotection and subsequent coupling reactions.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its structural features.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties, such as enzyme inhibitors or receptor agonists/antagonists.

Industry

In the pharmaceutical industry, this compound can be used in the development of new drugs and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-furan-4-yl)acetic acid: Similar structure but with a tetrahydrofuran ring instead of a tetrahydropyran ring.

    2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-thiopyran-4-yl)acetic acid: Contains a sulfur atom in the ring structure.

Uniqueness

The uniqueness of 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid lies in its specific ring structure and the presence of the Boc-protected amino group, which provides versatility in synthetic applications and potential biological activity.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-4-6-17-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJWUTNRLZHCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624571
Record name [(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182287-49-6
Record name [(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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